

Application Notes and Protocols for Janumet® Intervention in db/db Mice

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Compound of Interest

Compound Name: Janumet

Cat. No.: B14803810

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Audience: Researchers, scientists, and drug development professionals.

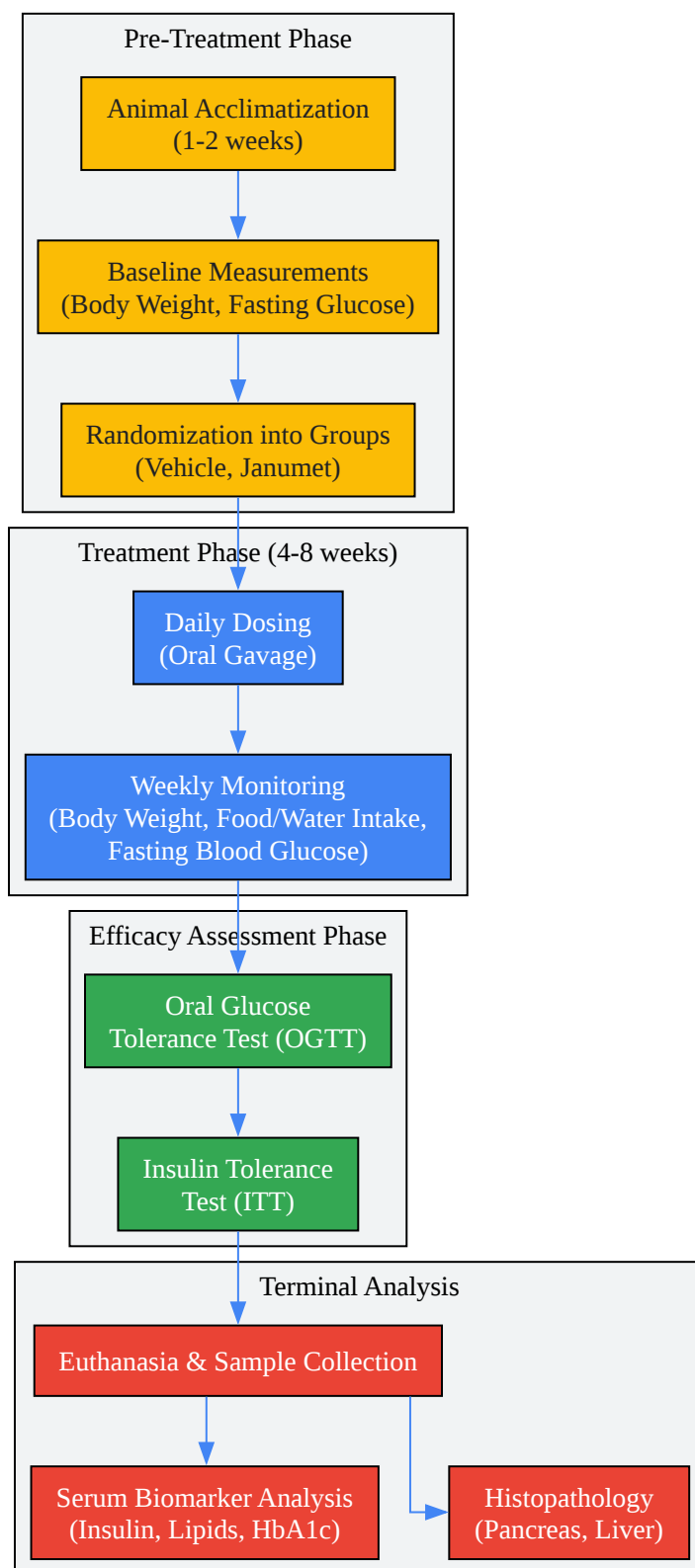
Introduction: **Janumet®** is a combination therapy comprising Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin, a biguanide.[1][2][3][4] This combination addresses type 2 diabetes mellitus (T2DM) through complementary mechanisms: Sitagliptin enhances the incretin system to increase insulin secretion and decrease glucagon levels in a glucose-dependent manner, while Metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[1][5][6][7][8][9]

The db/db mouse is a well-established genetic model for T2DM.[10][11][12] These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and progressive hyperglycemia, closely mimicking the pathophysiology of human T2DM.[10][11][13] This makes them an ideal model for evaluating the efficacy of anti-diabetic agents like **Janumet**.

These application notes provide a comprehensive framework for designing and executing intervention studies using **Janumet** in db/db mice, covering experimental design, detailed protocols for key assays, and data presentation strategies.

Experimental Design and Workflow

A typical intervention study involves acclimatizing the animals, initiating treatment at the onset of robust hyperglycemia (usually 6-8 weeks of age), monitoring key metabolic parameters throughout the study, and performing terminal analyses to assess tissue-level changes.



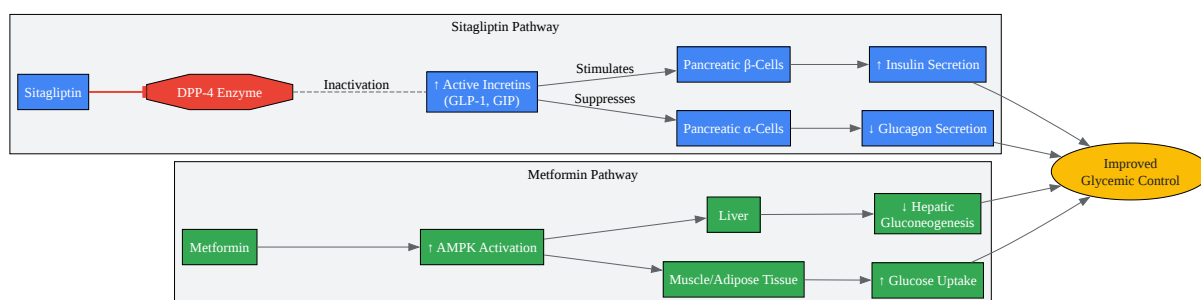
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Caption: Experimental workflow for a **Janumet** intervention study in db/db mice.

Signaling Pathways of Janumet Components

Janumet's efficacy stems from the distinct yet complementary actions of Sitagliptin and Metformin on glucose homeostasis.

- Sitagliptin: As a DPP-4 inhibitor, it prevents the degradation of incretin hormones like GLP-1 and GIP.^{[5][14][15]} Elevated incretin levels stimulate pancreatic β -cells to release insulin and suppress α -cell glucagon secretion when blood glucose is high.^{[5][16][17]}
- Metformin: Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK).^{[6][18]} This leads to the inhibition of hepatic gluconeogenesis, a reduction in glucose absorption from the gut, and an increase in peripheral glucose uptake and utilization, thereby improving insulin sensitivity.^{[6][8][9]}



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Caption: Combined signaling pathways of Sitagliptin and Metformin in **Janumet**.

Experimental Protocols

Animal Handling and Dosing

- Animals: Male db/db mice (BKS.Cg-Dock7m $+/+$ Leprdb/J) and their lean db/+ littermates as controls, aged 5-6 weeks.
- Housing: Maintain mice under a 12-hour light/dark cycle with ad libitum access to standard chow and water.^[19]
- Acclimatization: Allow a 1-2 week acclimatization period before starting the experiment.
- Grouping: Randomize db/db mice into a vehicle control group and a **Janumet**-treated group (n=8-10 per group).
- Dosing:
 - Preparation: Prepare **Janumet** (Sitagliptin/Metformin) in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose). A typical dose might be 10 mg/kg Sitagliptin and 50 mg/kg Metformin, but this should be optimized based on literature and study objectives.
 - Administration: Administer the drug or vehicle once daily via oral gavage. The volume should be consistent, typically 5-10 mL/kg body weight.

Oral Glucose Tolerance Test (OGTT)

- Purpose: To assess the body's ability to clear a glucose load, reflecting insulin secretion and sensitivity.
- Procedure:
 - Fast mice for 6 hours (or overnight 16-18 hours, but be consistent) with free access to water.^{[20][21]}
 - Record the initial body weight.
 - Collect a baseline blood sample (t=0 min) from the tail tip.

- Administer a 2 g/kg body weight glucose solution (typically 20% dextrose) via oral gavage. [\[21\]](#)[\[22\]](#)
- Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration. [\[21\]](#)[\[22\]](#)
- Measure blood glucose at each time point using a glucometer.

Insulin Tolerance Test (ITT)

- Purpose: To assess peripheral insulin sensitivity by measuring the response to exogenous insulin.
- Procedure:
 - Fast mice for 4-6 hours with free access to water. [\[23\]](#)[\[24\]](#)
 - Record the initial body weight.
 - Collect a baseline blood sample (t=0 min) from the tail tip.
 - Administer human insulin (0.75-1.0 U/kg body weight, dose may need optimization for severely insulin-resistant db/db mice) via intraperitoneal (IP) injection. [\[24\]](#)[\[25\]](#)
 - Collect subsequent blood samples at 15, 30, 45, and 60 minutes post-insulin injection. [\[23\]](#)[\[26\]](#)
 - Measure blood glucose at each time point. Have a 25-50% dextrose solution ready for administration in case of severe hypoglycemia. [\[25\]](#)[\[26\]](#)

Terminal Sample Collection and Analysis

- Blood Collection: At the study endpoint, fast mice for 6 hours, collect terminal blood via cardiac puncture under anesthesia.
- Serum Analysis: Centrifuge blood to separate serum. Analyze for:
 - HbA1c: To assess long-term glycemic control.

- Insulin: To evaluate pancreatic beta-cell function.
- Lipid Profile: Triglycerides (TG), Total Cholesterol (TC).
- Inflammatory Markers: TNF- α , IL-6 (optional).
- Tissue Collection: Harvest pancreas and liver. A portion of each tissue should be fixed in 10% neutral buffered formalin for histopathology, and the remainder snap-frozen in liquid nitrogen for molecular analysis (e.g., gene expression).

Histopathology

- Purpose: To assess morphological changes in the pancreas (islet integrity, beta-cell mass) and liver (steatosis, inflammation).
- Procedure:
 - Embed formalin-fixed tissues in paraffin.
 - Section the tissues (4-5 μ m thickness).
 - Stain pancreas and liver sections with Hematoxylin and Eosin (H&E).[\[27\]](#)[\[28\]](#)
 - For the liver, Oil Red O staining on frozen sections can be used to specifically visualize lipid accumulation.
 - For the pancreas, immunohistochemistry for insulin and glucagon can be performed to assess islet composition and health.[\[29\]](#)
 - Score slides for pathological changes by a blinded pathologist.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Baseline and In-Life Study Parameters

Parameter	Vehicle Control (db/db)	Janumet-Treated (db/db)	Lean Control (db/+)
N (animals)	10	10	10
Baseline Body Weight (g)	45.2 ± 2.1	44.9 ± 2.3	25.1 ± 1.5
Final Body Weight (g)	55.8 ± 3.0	51.5 ± 2.8*	28.3 ± 1.8
Weekly Food Intake (g/day)	10.5 ± 0.8	9.1 ± 0.7*	4.5 ± 0.4
Weekly Water Intake (mL/day)	25.1 ± 1.9	18.2 ± 1.5*	8.0 ± 0.6
Fasting Blood Glucose (mg/dL)			
- Week 0	280 ± 25	275 ± 22	130 ± 10
- Week 4	450 ± 41	310 ± 35*	135 ± 12
- Week 8	510 ± 55	250 ± 29*#	140 ± 11

Data are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control; # p<0.05 vs. Week 0.

Table 2: Glucose and Insulin Tolerance Test Data (at Study End)

Parameter	Vehicle Control (db/db)	Janumet-Treated (db/db)	Lean Control (db/+)
OGTT AUC (mg/dL*min)	75000 ± 5100	45000 ± 3800*	21000 ± 2500
ITT AUC (mg/dL*min)	30000 ± 2800	18000 ± 2100*	8000 ± 1200

AUC: Area Under the Curve. Data are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control.

Table 3: Terminal Serum Biomarker Analysis

Parameter	Unit	Vehicle Control (db/db)	Janumet-Treated (db/db)	Lean Control (db/+)
HbA1c	%	11.5 ± 0.9	7.8 ± 0.6*	4.5 ± 0.3
Insulin	ng/mL	15.2 ± 1.8	9.5 ± 1.1*	1.2 ± 0.2
Triglycerides	mg/dL	250 ± 30	160 ± 21*	80 ± 10
Total Cholesterol	mg/dL	280 ± 25	210 ± 18*	120 ± 15

Data are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control.

Table 4: Histopathology Scores

Parameter	Scoring Scale	Vehicle Control (db/db)	Janumet-Treated (db/db)	Lean Control (db/+)
Pancreatic Islet Disruption	0-4	3.2 ± 0.4	1.5 ± 0.3*	0.2 ± 0.1
Hepatic Steatosis	0-3	2.8 ± 0.3	1.1 ± 0.2*	0.1 ± 0.1
Hepatic Inflammation	0-3	2.1 ± 0.2	0.9 ± 0.2*	0.1 ± 0.1

Scores are represented as Mean ± SEM. * p<0.05 vs. Vehicle Control.

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